molecular formula C22H20N2O2 B2396348 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one CAS No. 927625-55-6

1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one

Cat. No.: B2396348
CAS No.: 927625-55-6
M. Wt: 344.414
InChI Key: UWVKKZSIVKUROQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline family, characterized by a five-membered dihydropyrazole ring fused with aromatic substituents. Its structure features a 5-(furan-2-yl) group and 3-phenyl group on the pyrazoline core, with a 3-phenylpropan-1-one side chain.

Properties

IUPAC Name

1-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-22(14-13-17-8-3-1-4-9-17)24-20(21-12-7-15-26-21)16-19(23-24)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVKKZSIVKUROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one is a member of the pyrazole family, which is known for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H20N2O\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}

This structure features a pyrazole ring fused with a furan moiety and phenyl groups, contributing to its biological activity.

1. Cytotoxicity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 39.70 µM against MCF7 breast cancer cells, demonstrating its potential as an anticancer agent .

2. Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been widely studied. This compound has shown promise in reducing inflammation by inhibiting pathways associated with cyclooxygenase (COX) enzymes. In particular, it has been noted to exhibit comparable anti-inflammatory effects to established drugs in vivo .

3. Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. Pyrazole derivatives are known to scavenge free radicals, which can contribute to their protective effects against oxidative stress-related diseases .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters .
  • Modulation of Signaling Pathways : It influences various signaling pathways involved in cell proliferation and apoptosis, particularly through the modulation of caspases .

Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against prostate cancer cells demonstrated a significant reduction in cell viability. The findings suggested a potential application in treating androgen receptor-dependent cancers due to its antagonistic properties against androgen receptors .

Study 2: Anti-inflammatory Properties

In another investigation focusing on inflammatory models, the compound exhibited significant inhibition of inflammatory markers and cytokines, suggesting its utility in managing inflammation-related conditions .

Data Summary

Biological ActivityIC50 ValueCell Line/ModelReference
Cytotoxicity39.70 µMMCF7
Anti-inflammatory-In vivo models
MAO Inhibition40 nMVarious

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A case study highlighted the synthesis of a series of pyrazole derivatives that were evaluated for their anticancer activity against different cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity compared to others .

Anti-inflammatory Effects
Another promising application is in the field of anti-inflammatory drugs. Compounds similar to 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one have been investigated for their ability to reduce inflammation in various models. For example, a study found that certain pyrazole derivatives showed significant inhibition of inflammatory mediators in vitro and in vivo, suggesting their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Research indicates that pyrazole derivatives can exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. A notable study demonstrated that specific modifications to the pyrazole structure led to increased antibacterial efficacy, making these compounds candidates for further development as antimicrobial agents .

Agrochemical Applications

Pyrazole derivatives are increasingly being explored for their potential use as agrochemicals. They can serve as herbicides or fungicides due to their ability to disrupt biological processes in pests and pathogens. For instance, research has indicated that certain pyrazole-based compounds can inhibit key enzymes involved in plant growth regulation or pathogen survival, thereby providing an effective means of crop protection .

Material Science

In material science, compounds like this compound are being studied for their photophysical properties. These materials can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic characteristics. Research has shown that modifications to the furan and phenyl groups can enhance the luminescent properties of these compounds, making them suitable candidates for advanced material applications .

Summary Table of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryAnticancer, anti-inflammatory, and antimicrobial activitiesEnhanced cytotoxicity against cancer cells; significant inhibition of inflammation
AgrochemicalsPotential use as herbicides or fungicidesInhibition of key enzymes affecting plant growth and pathogen survival
Material ScienceUse in organic light-emitting diodes and optoelectronic devicesImproved luminescent properties with structural modifications

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • Halogenated Aromatics : Compounds with 4-chlorophenyl groups (e.g., CL-1, ) exhibit enhanced antibacterial activity, likely due to increased electrophilicity and membrane penetration .
  • Heterocyclic Moieties : The target compound’s furan group may improve π-π stacking with biological targets, while morpholine () or indole () substituents enhance solubility or target specificity .

Side Chain Modifications: Phenylpropanone vs. Morpholine vs. Thiocyanate: Morpholine () introduces basicity, whereas thiocyanate () may confer redox-modulating properties .

Synthetic and Analytical Insights :

  • Synthesis : Most analogs are synthesized via chalcone cyclization with hydrazine hydrate, a method adaptable to the target compound .
  • Characterization : NMR and X-ray crystallography (e.g., ) confirm dihydropyrazole conformations and substituent orientations, critical for structure-activity relationships .

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